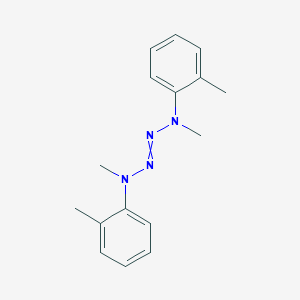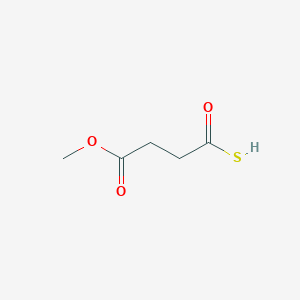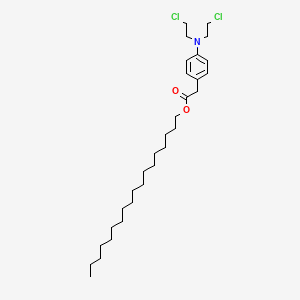
Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, octadecyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, octadecyl ester is a chemical compound known for its complex structure and potential applications in various fields. This compound is characterized by the presence of an acetic acid moiety linked to an aminophenyl group, which is further substituted with bis(2-chloroethyl) groups and an octadecyl ester chain. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, octadecyl ester typically involves multiple steps. One common approach is to start with the acylation of 2-(N,N-bis(2-chloroethyl)aminophenyl)acetic acid using octadecanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, octadecyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The bis(2-chloroethyl) groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of functionalized derivatives.
科学研究应用
Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, octadecyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound’s ability to interact with biological membranes makes it useful in studying membrane dynamics and drug delivery systems.
Industry: The compound is utilized in the formulation of specialty coatings and surfactants.
作用机制
The mechanism of action of acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, octadecyl ester involves its interaction with cellular components. The bis(2-chloroethyl) groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to cross-linking and inhibition of cellular processes. This mechanism is similar to that of other alkylating agents used in chemotherapy.
相似化合物的比较
Similar Compounds
- Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, undecyl ester
- Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, dodecyl ester
Uniqueness
The octadecyl ester variant is unique due to its longer alkyl chain, which imparts different solubility and membrane interaction properties compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring enhanced hydrophobic interactions and stability.
属性
CAS 编号 |
66232-30-2 |
|---|---|
分子式 |
C30H51Cl2NO2 |
分子量 |
528.6 g/mol |
IUPAC 名称 |
octadecyl 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |
InChI |
InChI=1S/C30H51Cl2NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-35-30(34)27-28-18-20-29(21-19-28)33(24-22-31)25-23-32/h18-21H,2-17,22-27H2,1H3 |
InChI 键 |
XHDQZPFSXMCVDF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


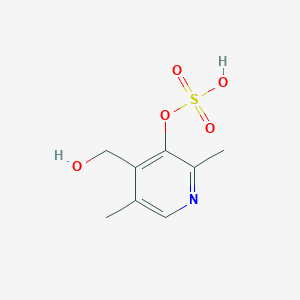

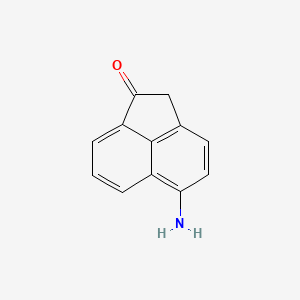


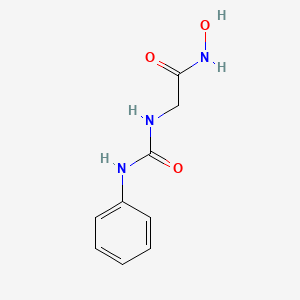
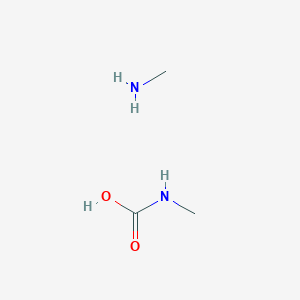
![2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14480989.png)
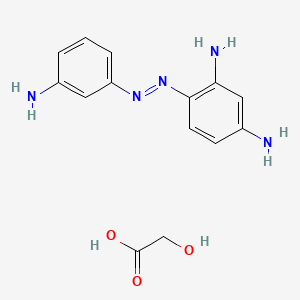
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-4-azido-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14480994.png)

